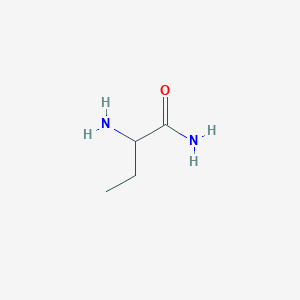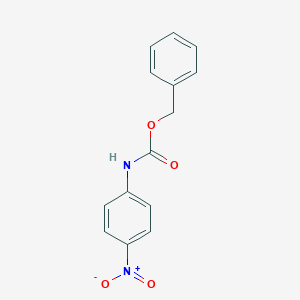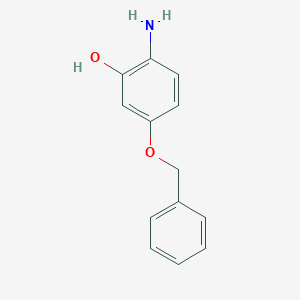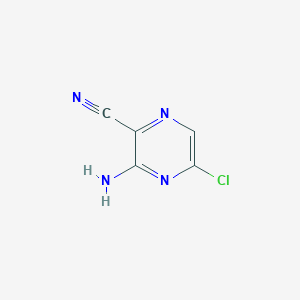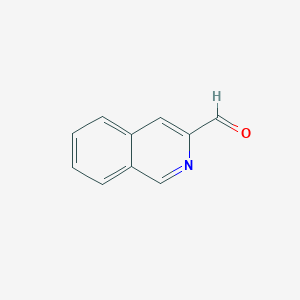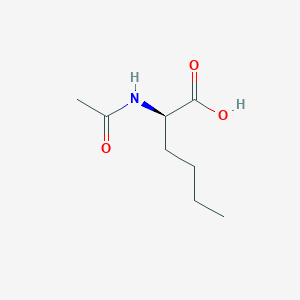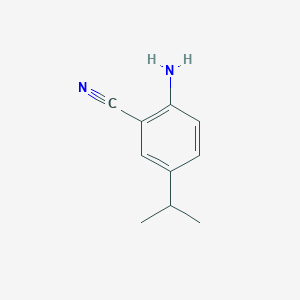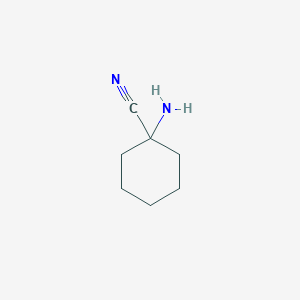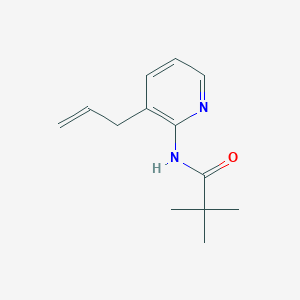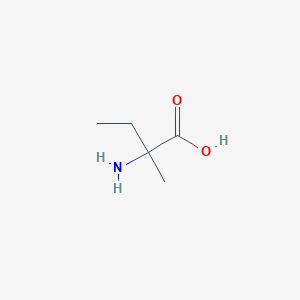
Acide 2-amino-2-méthylbutanoïque
Vue d'ensemble
Description
Isovaline is a rare amino acid that is an isomer of the common amino acid valine . The position of one methyl group in isovaline is slightly shifted (from position 3 to position 2) compared to valine . The structure of isovaline is also somewhat similar to the amino acids GABA and glycine, which are the chief inhibitory neurotransmitters in the mammalian central nervous system .
Synthesis Analysis
Isovaline has been found in meteorites, suggesting an extraterrestrial origin . The synthesis of isovaline involves the differential absorption of left- and right-circularly polarized light (CPL), a phenomenon called circular dichroism, which enables chiral discrimination . This process is the first step towards asymmetric photolysis experiments using a tunable laser set-up .Molecular Structure Analysis
The molecular formula of isovaline is C5H11NO2 . It has a molar mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .Chemical Reactions Analysis
Isovaline exhibits chiral bias through asymmetric photochemistry . CPL-helicity dependent enantiomeric excesses of up to 2% were generated in isotropic racemic films of isovaline . The low efficiency of chirality transfer from broadband CPL to isovaline could explain why its enantiomeric excess is not detected in the most pristine chondrites .Physical and Chemical Properties Analysis
Isovaline has a density of 1.1±0.1 g/cm3, a boiling point of 213.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . Its enthalpy of vaporization is 49.6±6.0 kJ/mol, and it has a flash point of 83.0±22.6 °C .Applications De Recherche Scientifique
Combustibles et produits chimiques renouvelables
Les acides 2-cétoniques, qui sont des intermédiaires clés dans la biosynthèse des acides aminés, peuvent être convertis en une large gamme de produits chimiques . Les voies d'acides 2-cétoniques ont été conçues dans des efforts de recherche précédents et ces études ont démontré que les voies d'acides 2-cétoniques ont un fort potentiel pour de nouvelles voies métaboliques avec une productivité élevée .
Ingénierie métabolique et biologie synthétique
Les processus biologiques utilisant des micro-organismes sont efficaces et ont été traditionnellement utilisés pour convertir la biomasse (c.-à-d. le glucose) en produits chimiques utiles tels que les acides aminés . Pour produire les combustibles et les produits chimiques souhaités avec un rendement et une vitesse élevés, les voies métaboliques ont été améliorées et élargies grâce à des approches d'ingénierie métabolique et de biologie synthétique .
Métabolisme anaérobie des parasites
L'acide 2-méthylbutanoïque a été rapporté comme le principal produit du métabolisme anaérobie de parasites tels qu'Ascaris lumbricoides et Ascaris suum . Le propionate et l'acétate sont les précurseurs de l'acide 2-méthylbutanoïque dans ces organismes .
Additif alimentaire
L'acide 2-méthylbutanoïque peut être utilisé comme additif alimentaire pour le beurre, la crème, le fromage .
Synthèse organique, produits pharmaceutiques, produits agrochimiques et colorants
C'est une matière première et un intermédiaire importants utilisés dans la synthèse organique, les produits pharmaceutiques, les produits agrochimiques et les colorants . Il est également utilisé dans la synthèse de l'anhydride 2-méthylbutanoïque .
Régulation du métabolisme des acides gras, de la synthèse des protéines et de la respiration cellulaire
Les applications scientifiques de l'acide 2-méthylbutanoïque couvrent un large éventail. Son utilisation s'étend à l'examen de la régulation du métabolisme des acides gras, de la régulation de la synthèse des protéines et de la régulation de la respiration cellulaire
Mécanisme D'action
Target of Action
2-Amino-2-methylbutyric acid, also known as Isovaline or 2-Amino-2-methylbutanoic acid, is a branched short-chain fatty acid (BCFA) produced by the gut microbiota . The primary targets of Isovaline are the host cells in the gut, where it interacts with the host-microbiota .
Mode of Action
Isovaline is produced by the fermentation of branched-chain amino acids (BCAA) leucine, valine, and isoleucine . It interacts with its targets by acting as a bacterial metabolite, which is one of the main mechanisms of host-microbiota interactions in the gut .
Biochemical Pathways
The production of Isovaline is a result of the fermentation of BCAAs by the gut microbiota . This process is part of the broader metabolic pathway of amino acid fermentation, which results in the production of various BCFAs, including isovaleric, isobutyric, and 2-methylbutyric acids .
Pharmacokinetics
It is known that the rate and extent of distribution of similar compounds are slow and depend on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .
Result of Action
The production of Isovaline and other BCFAs by the gut microbiota has been linked to various health conditions . These compounds serve as biological indicators of microbiota health and have been associated with anthropometry . .
Action Environment
The production and action of Isovaline are influenced by various environmental factors, including diet and the overall health of the gut microbiota . Changes in these factors can affect the production of Isovaline and other BCFAs, thereby influencing their action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Amino-2-methylbutyric acid is used in the preparation of peptide compounds comprising highly sterically hindered amino acids . This involves the reaction of electron-withdrawing group-protected N-unsubstituted-α,α-disubstituted amino acid with a peptide, followed by N-alkylation .
Cellular Effects
It is known that amino acids, including 2-Amino-2-methylbutyric acid, play crucial roles in maintaining energy balance and normal physiological functions in the body .
Molecular Mechanism
It is known that 2-Amino-2-methylbutyric acid is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group .
Temporal Effects in Laboratory Settings
It is known that the OH-initiated degradation of similar compounds has been investigated in large atmospheric simulation chambers .
Dosage Effects in Animal Models
It is known that the effects of similar compounds vary with different dosages in animal models .
Metabolic Pathways
2-Amino-2-methylbutyric acid is involved in the metabolic pathways of amino acid biosynthesis . It is a key intermediate in these pathways and can be converted to a wide range of chemicals .
Transport and Distribution
It is known that amino acids, including 2-Amino-2-methylbutyric acid, are transported and distributed within cells and tissues through various transporters .
Subcellular Localization
It is known that the subcellular localization of amino acids, including 2-Amino-2-methylbutyric acid, plays a crucial role in functional annotation .
Propriétés
IUPAC Name |
2-amino-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974906 | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-39-1, 465-58-7, 595-40-4 | |
| Record name | DL-Isovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Isovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of isovaline?
A1: Isovaline is proposed to act as a peripherally acting γ-aminobutyric acid type B (GABAB) receptor agonist. [, , ] It is suggested to bind to GABAB receptors located on sensory neurons, particularly Aδ and C fibers, which are involved in nociception (pain perception). [, ]
Q2: How does the structure of isovaline relate to its proposed mechanism of action?
A2: Isovaline's structure closely resembles the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). [] This structural similarity supports its proposed interaction with GABAB receptors, which are known to mediate inhibitory neurotransmission.
Q3: Does isovaline cross the blood-brain barrier?
A3: Isovaline does not readily cross the blood-brain barrier. [, ] This characteristic suggests that its analgesic effects are primarily mediated through peripheral mechanisms, rather than central nervous system actions.
Q4: What is the molecular formula and weight of isovaline?
A4: The molecular formula of isovaline is C5H11NO2, and its molecular weight is 117.15 g/mol.
Q5: Are there any spectroscopic data available for isovaline?
A5: Yes, spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, have been used to characterize isovaline and its derivatives. For instance, IR spectroscopy was employed to investigate the stability of isovaline and its precursor, 5-ethyl-5-methylhydantoin, when exposed to simulated space radiation. [] Additionally, NMR techniques were used to determine the gas-phase conformational map of isovaline. []
Q6: Is isovaline stable under various environmental conditions?
A6: Studies have investigated the stability of isovaline under various conditions, including exposure to UV and γ-radiation, simulating space environments. [, ] These studies provide insights into the potential degradation pathways and products of isovaline.
Q7: Does isovaline racemize under high temperatures?
A7: While isovaline is generally considered resistant to racemization in aqueous solutions, studies have shown that it can undergo partial racemization under specific conditions, such as high temperatures in the presence of clay minerals like calcium montmorillonite. []
Q8: Are there any known applications of isovaline in material science or engineering?
A8: While the research primarily focuses on the biological and astrobiological aspects of isovaline, its unique structural features and stability under specific conditions might present opportunities for exploration in material science, though these remain largely unexplored.
Q9: Does isovaline exhibit any catalytic properties?
A9: The current research primarily focuses on the biological activity of isovaline, and its potential catalytic properties haven't been extensively investigated.
Q10: Have computational methods been used to study isovaline?
A10: Yes, computational chemistry has been employed to study various aspects of isovaline, including its conformational preferences, [] potential energy surfaces, [] and interactions with other molecules. [] These studies provide valuable insights into the molecular properties and behavior of isovaline.
Q11: Have any specific formulations been developed to enhance isovaline's stability or bioavailability?
A11: Current research primarily focuses on understanding isovaline's fundamental properties and biological activity. As a result, there is limited information available regarding specific formulations designed to enhance its stability or bioavailability.
Q12: What is the pharmacokinetic profile of isovaline?
A12: Information regarding isovaline's absorption, distribution, metabolism, and excretion (ADME) in humans is limited. Studies in rodents suggest that isovaline, when administered intraperitoneally, reaches therapeutic concentrations and exerts analgesic effects. [] Further research is necessary to fully characterize its pharmacokinetic properties.
Q13: What evidence supports the analgesic effects of isovaline?
A13: Preclinical studies in mice have demonstrated the analgesic properties of isovaline. In particular, isovaline effectively reduced pain responses in models of acute pain, such as the formalin test and the tail-clip test. [, ] These studies suggest that isovaline acts as a peripherally acting analgesic.
Q14: Has isovaline been tested in any clinical trials for pain management or other indications?
A14: While preclinical evidence suggests potential therapeutic applications for isovaline, particularly in pain management, [] there are currently no published clinical trials investigating its efficacy and safety in humans.
Q15: Are there any known biomarkers to predict isovaline's efficacy or potential adverse effects?
A15: The identification of biomarkers for isovaline's efficacy or potential adverse effects is an active area of research and has yet to be fully elucidated.
Q16: What analytical methods are commonly used to detect and quantify isovaline?
A16: Several analytical techniques have been employed to detect and quantify isovaline, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-fluorescence detection (LC-FD), and liquid chromatography-time of flight-mass spectrometry (LC-ToF-MS). [, , , , ] The choice of method depends on the specific application and the required sensitivity and selectivity.
Q17: What are the known environmental impacts of isovaline production and degradation?
A17: Research on the environmental impact of isovaline is limited. As with any chemical, responsible manufacturing practices and waste management strategies are crucial to minimizing potential environmental risks.
Q18: Why is isovaline significant in astrobiology?
A18: Isovaline is considered significant in astrobiology due to its presence in carbonaceous meteorites, [, , ] suggesting an extraterrestrial origin. Additionally, the discovery of L-enantiomeric excesses of isovaline in some meteorites has fueled debates about the origins of homochirality in biological systems. [, , , ]
Q19: How do scientists believe isovaline formed in meteorites?
A19: The Strecker-cyanohydrin synthesis is the most widely accepted pathway for the formation of isovaline and other amino acids in meteorites. [, , ] This reaction involves the interaction of simple organic molecules like ketones, aldehydes, ammonia, and cyanide, which are thought to have been present in the early solar system.
Q20: Could the L-enantiomeric excess of isovaline in meteorites have played a role in the origin of life on Earth?
A20: While the exact role of L-isovaline in the origin of life is unknown, its presence in meteorites suggests that prebiotic Earth may have been seeded with a non-racemic mixture of organic molecules. [, ] This finding has fueled speculation about the potential influence of extraterrestrial molecules on the development of biological homochirality, though a definitive link remains elusive.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


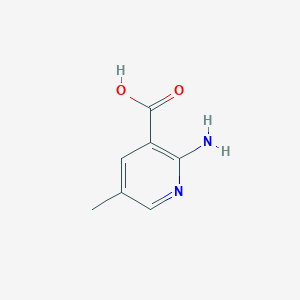

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
